molecular formula C9H10Cl3NO B14646245 6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride CAS No. 54445-03-3

6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Cat. No.: B14646245
CAS No.: 54445-03-3
M. Wt: 254.5 g/mol
InChI Key: VCOBREKUGIOHKJ-UHFFFAOYSA-N
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Description

6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound with the empirical formula C9H11Cl2NO. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the reaction of 6,7-dichlorochromanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride
  • (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride

Uniqueness

6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride is unique due to the presence of chlorine atoms at the 6 and 7 positions of the chromene ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

54445-03-3

Molecular Formula

C9H10Cl3NO

Molecular Weight

254.5 g/mol

IUPAC Name

6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11;/h2-3,6H,1,4,12H2;1H

InChI Key

VCOBREKUGIOHKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=C(C=C21)Cl)Cl)N.Cl

Origin of Product

United States

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